2-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-iodo-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-iodo-4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups, including cyano, fluorophenyl, thienyl, pyridyl, sulfanyl, iodo, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-iodo-4-methylphenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyridyl structure, followed by the introduction of the cyano, fluorophenyl, and thienyl groups. The sulfanyl group is then added through a thiolation reaction, and the final step involves the acylation of the iodo-methylphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-iodo-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The iodo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles like sodium azide (NaN~3~) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiocyanates.
Scientific Research Applications
2-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-iodo-4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-iodo-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different enzymes and receptors, modulating their activity. For example, the cyano group can interact with nucleophilic sites, while the fluorophenyl and thienyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
4-Methoxyphenethylamine: A compound used as a precursor for the synthesis of other organic compounds.
Uniqueness
2-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-iodo-4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H17FIN3OS2 |
---|---|
Molecular Weight |
585.5g/mol |
IUPAC Name |
2-[3-cyano-4-(4-fluorophenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2-iodo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H17FIN3OS2/c1-15-4-9-21(20(27)11-15)29-24(31)14-33-25-19(13-28)18(16-5-7-17(26)8-6-16)12-22(30-25)23-3-2-10-32-23/h2-12H,14H2,1H3,(H,29,31) |
InChI Key |
HWWANNBCSBGJCX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)C#N)I |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.